

# chemical structure and properties of Methyl 4-Amino-2-hydroxybenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Methyl 4-Amino-2-hydroxybenzoate
Cat. No.:	B1200275

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## An In-depth Technical Guide to Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-Amino-2-hydroxybenzoate**, a substituted aromatic ester, holds significance as a chemical intermediate in various synthetic pathways and has been identified as a process-related impurity in the manufacturing of certain pharmaceutical agents. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols and visual representations of its synthesis and characterization workflows are presented to support research and development activities.

## Chemical Structure and Identification

**Methyl 4-Amino-2-hydroxybenzoate** is a benzoate ester characterized by an amino group at the 4-position and a hydroxyl group at the 2-position of the benzene ring.

Chemical Structure Diagram:

Caption: Molecular structure of **Methyl 4-Amino-2-hydroxybenzoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-Amino-2-hydroxybenzoate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molar Mass	167.16 g/mol	<a href="#">[1]</a>
Appearance	White to pale beige crystalline powder	<a href="#">[1]</a>
Melting Point	120-123 °C	<a href="#">[1]</a>
Boiling Point	329.5 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.305 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Slightly soluble in water. Soluble in DMSO and Methanol.	<a href="#">[1]</a>
pKa	9.81 ± 0.10 (Predicted)	<a href="#">[1]</a>
UV max (λ <sub>max</sub> )	254 nm	<a href="#">[1]</a>

## Synthesis Protocols

Two primary methods for the synthesis of **Methyl 4-Amino-2-hydroxybenzoate** are detailed below.

### Method 1: Esterification of 4-Aminosalicylic Acid

This method involves the direct esterification of 4-aminosalicylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

- Suspend 4-aminosalicylic acid in methanol.

- Slowly add concentrated sulfuric acid as a catalyst.
- Reflux the mixture until the reaction is complete, monitored by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the product by recrystallization or column chromatography.

## Method 2: Reduction of Methyl 2-Hydroxy-4-nitrobenzoate

This protocol involves the reduction of the nitro group of Methyl 2-hydroxy-4-nitrobenzoate.

### Experimental Protocol:

- In a suitable reactor, charge Methyl 2-hydroxy-4-nitrobenzoate and a palladium on carbon (Pd/C) catalyst in methanol.
- Pressurize the reactor with hydrogen gas.
- Stir the reaction mixture at room temperature until the reduction is complete (typically monitored by hydrogen uptake or TLC).
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain **Methyl 4-Amino-2-hydroxybenzoate**.[\[1\]](#)

## Analytical Characterization Spectroscopic Data

#### 4.1.1. Mass Spectrometry

The mass spectrum (MS/ESI+) of **Methyl 4-Amino-2-hydroxybenzoate** shows a molecular ion peak  $[M+H]^+$  at m/z 167.9, confirming the molecular weight of the compound.[1]

#### 4.1.2. $^1\text{H}$ NMR Spectroscopy (Predicted)

The predicted  $^1\text{H}$  NMR spectrum in DMSO-d<sub>6</sub> (300 MHz) shows the following signals:  $\delta$  7.43 (d, J=8.7 Hz, 1H, Ar-H), 6.10 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 5.98 (d, J=2.1 Hz, 1H, Ar-H), 10.76 (s, 1H, -OH), 6.14 (s, 2H, -NH<sub>2</sub>), 3.77 (s, 3H, -OCH<sub>3</sub>).[3]

#### 4.1.3. Infrared (IR) Spectroscopy

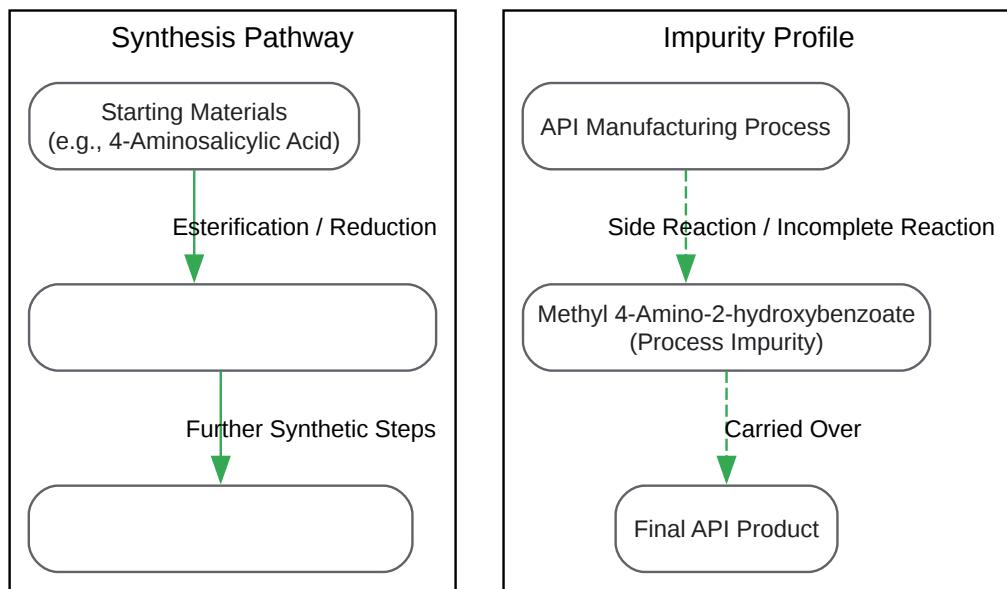
Note: An experimental IR spectrum for **Methyl 4-Amino-2-hydroxybenzoate** is not readily available. The spectrum of its isomer, Methyl 3-amino-4-hydroxybenzoate, is provided for reference. The key characteristic peaks are expected to be similar.

- -OH stretch: A broad band in the region of 3400-3200  $\text{cm}^{-1}$
- -NH<sub>2</sub> stretch: Two sharp bands in the region of 3500-3300  $\text{cm}^{-1}$
- C=O stretch (ester): A strong absorption band around 1700-1680  $\text{cm}^{-1}$
- C-O stretch (ester): Bands in the region of 1300-1100  $\text{cm}^{-1}$
- Aromatic C=C stretch: Peaks in the 1600-1450  $\text{cm}^{-1}$  region.

## Role as a Pharmaceutical Intermediate and Impurity

**Methyl 4-Amino-2-hydroxybenzoate** is a known intermediate in organic synthesis and has been identified as a related substance or impurity in the production of active pharmaceutical ingredients (APIs) such as Metoclopramide and Sodium Aminosalicylate Dihydrate. Its monitoring and control are crucial for ensuring the quality and safety of the final drug product.

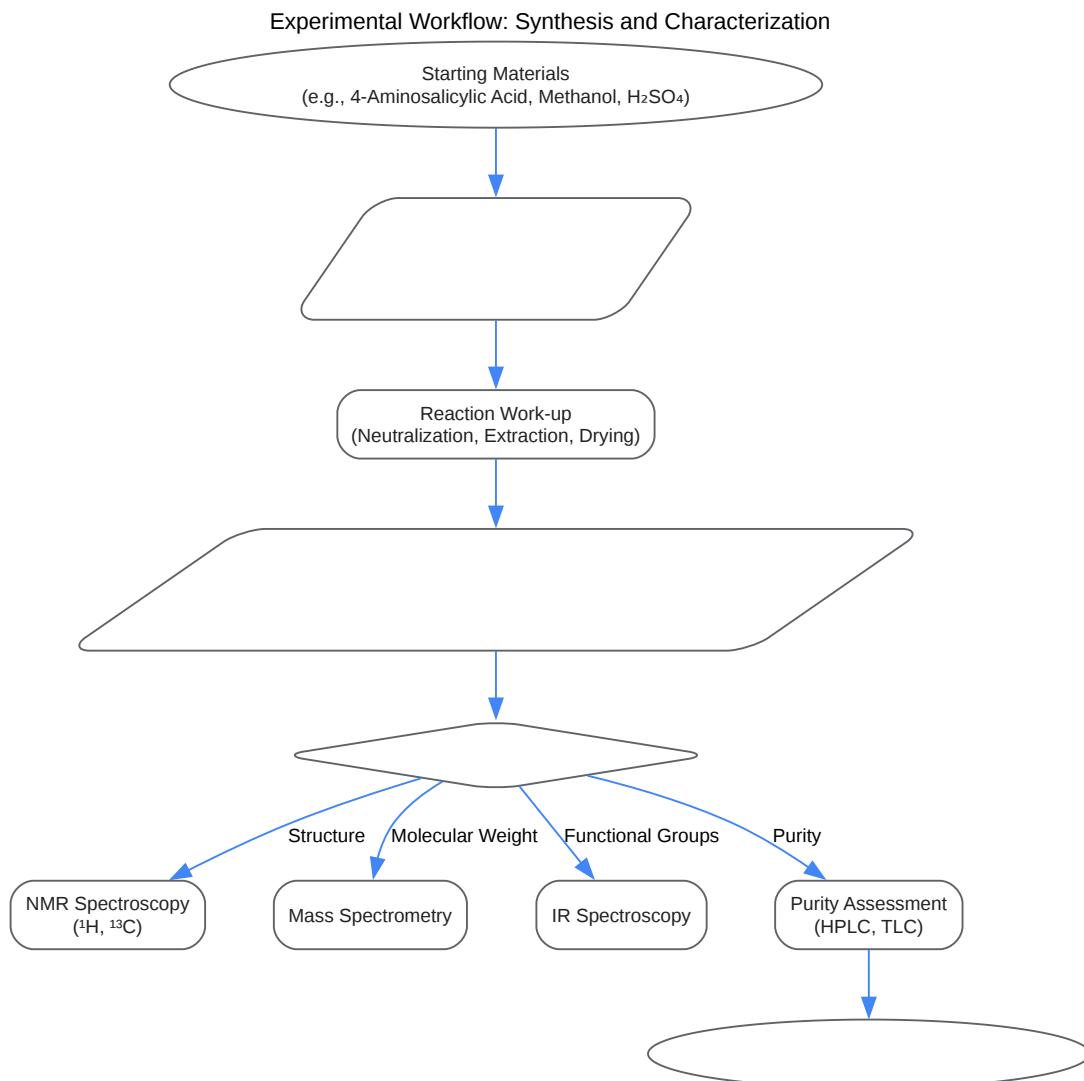
## Contextual Role of Methyl 4-Amino-2-hydroxybenzoate

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Caption: Role as a synthetic intermediate and process impurity.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **Methyl 4-Amino-2-hydroxybenzoate**.



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Caption: Workflow for synthesis and analysis.

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## References

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